Carbamothioic acid, phenyl-, S-phenyl ester (9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carbamothioic acid, phenyl-, S-phenyl ester (9CI), also known as phenyl isothiocyanate or PITC, is a colorless to light yellow liquid with a pungent odor. It is widely used in scientific research for its ability to modify proteins and peptides. PITC is a potent reagent that can be used to covalently attach to the amino group of proteins and peptides, thereby altering their properties and function. The purpose of

Wirkmechanismus

The mechanism of action of PITC involves the covalent attachment of the isothiocyanate group to the amino group of proteins and peptides. This reaction forms a thiourea linkage, which alters the properties and function of the protein or peptide. The modification of the protein or peptide can lead to changes in its solubility, stability, and activity.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of PITC depend on the protein or peptide that is being modified. PITC can alter the function of enzymes, receptors, and other proteins by modifying their active sites. It can also affect the solubility and stability of proteins, which can impact their activity and function. The physiological effects of PITC are largely unknown, as it is primarily used in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using PITC in lab experiments is its high reactivity and specificity for the amino group of proteins and peptides. This allows for precise modification of target proteins and peptides. Additionally, PITC is relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also limitations to using PITC. One limitation is its potential toxicity, which can impact the viability and function of cells. Additionally, PITC can modify multiple amino groups on a protein or peptide, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for the use of PITC in scientific research. One area of interest is the development of PITC-based probes for the detection of specific proteins and peptides in complex biological samples. Another area of interest is the use of PITC in the modification of proteins and peptides for therapeutic purposes. Additionally, the development of PITC-based methods for the analysis of protein-protein interactions is an active area of research.

Synthesemethoden

The synthesis of PITC involves the reaction of aniline with carbon disulfide and chlorine gas. This reaction produces Carbamothioic acid, phenyl-, S-phenyl ester (9CI) isothiocyanate, which is then purified by distillation. The yield of this reaction is typically high, and the purity of the product can be further improved by recrystallization.

Wissenschaftliche Forschungsanwendungen

PITC is widely used in scientific research for its ability to modify proteins and peptides. It can be used to label proteins and peptides with fluorescent or chromogenic dyes, which allows for their detection and quantification. PITC can also be used to crosslink proteins and peptides, which can help to identify protein-protein interactions. Additionally, PITC can be used to modify the properties of proteins and peptides, such as their solubility and stability.

Eigenschaften

CAS-Nummer |

4910-32-1 |

|---|---|

Produktname |

Carbamothioic acid, phenyl-, S-phenyl ester (9CI) |

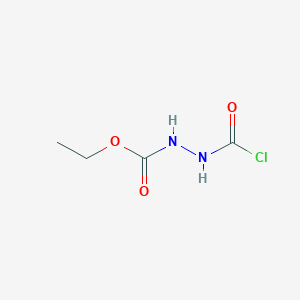

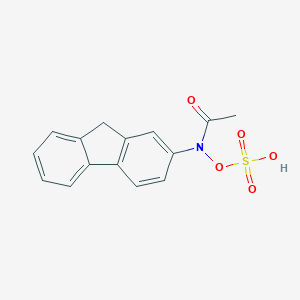

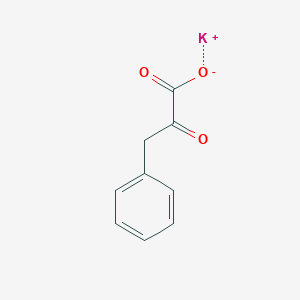

Molekularformel |

C13H11NOS |

Molekulargewicht |

229.3 g/mol |

IUPAC-Name |

S-phenyl N-phenylcarbamothioate |

InChI |

InChI=1S/C13H11NOS/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15) |

InChI-Schlüssel |

UYPBGBOVAQEVJH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)SC2=CC=CC=C2 |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=O)SC2=CC=CC=C2 |

Andere CAS-Nummern |

4910-32-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate](/img/structure/B98696.png)

![12-Hydroxy-12-methylbenzo[a]anthracen-7-one](/img/structure/B98709.png)

![2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene](/img/structure/B98711.png)